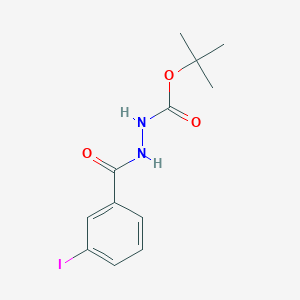

Tert-butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate

Description

Tert-butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate is a hydrazine-carboxylate derivative featuring a tert-butyl carbamate group and a 3-iodobenzoyl substituent. This compound belongs to a broader class of acylhydrazines, which are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

IUPAC Name |

tert-butyl N-[(3-iodobenzoyl)amino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IN2O3/c1-12(2,3)18-11(17)15-14-10(16)8-5-4-6-9(13)7-8/h4-7H,1-3H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHIOXIOLFMFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)C1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl carbazate with 3-iodobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of tert-butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The hydrazine moiety can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include substituted benzoyl derivatives.

Oxidation and Reduction Reactions: Products vary depending on the specific redox conditions.

Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Tert-butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and in various coupling reactions.

Biology: Investigated for its potential as a biochemical probe due to its reactivity and stability.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate involves its ability to undergo various chemical transformations. The hydrazine moiety can form reactive intermediates that interact with molecular targets, leading to the desired chemical or biological effects. The iodine atom in the benzoyl group also plays a crucial role in facilitating substitution and coupling reactions .

Comparison with Similar Compounds

Key Insights:

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -I) enhance electrophilicity at the carbonyl, facilitating nucleophilic attacks in subsequent reactions. For example, tert-butyl 2-(3-chlorobenzoyl)hydrazine-1-carboxylate is a precursor for antimicrobial agents , while iodine’s larger atomic radius may improve binding in enzyme pockets.

- Synthetic Efficiency : Yields vary significantly (42–99%) depending on substituent steric/electronic profiles. For instance, tert-butyl 2-(3-phenylpropylidene)hydrazine-1-carboxylate (S18) achieves 99% yield due to favorable imine formation kinetics , whereas bulkier groups (e.g., cyclohexylmethylene) reduce yields to 33–51% .

- Deprotection Strategies : Compounds like tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate undergo Boc deprotection using TFA in DCM, yielding free hydrazines for further functionalization .

Solubility and Stability

- tert-Butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate : Expected to exhibit low water solubility due to the hydrophobic tert-butyl and iodobenzoyl groups, similar to its 3-chloro analog .

- tert-Butyl 2-(6-fluorobenzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate : Fluorine substitution improves metabolic stability and membrane permeability, critical for antimicrobial efficacy .

Biological Activity

Tert-butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its synthesis, structural properties, and various biological activities, including antimicrobial and anticancer effects.

Synthesis and Structural Properties

The synthesis of tert-butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate typically involves a condensation reaction between tert-butyl hydrazine derivatives and 3-iodobenzoic acid. The resulting compound features a hydrazine moiety that is known to enhance biological activity through various mechanisms.

Chemical Structure:

- Molecular Formula: C12H14N2O2I

- Molecular Weight: 320.15 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

The structure includes a tert-butyl group, a hydrazine linkage, and an iodobenzoate substituent, which contributes to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing hydrazine and iodobenzoyl groups. For instance, derivatives similar to tert-butyl 2-(3-iodobenzoyl)hydrazine have shown efficacy against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Acylhydrazone A | 8 | MRSA |

| Acylhydrazone B | 16 | E. coli |

| Tert-butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate | TBD | TBD |

Anticancer Activity

The anticancer properties of hydrazine derivatives are well-documented. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines through various pathways, including the inhibition of specific kinases involved in cell proliferation .

In one study, acylhydrazones demonstrated cytotoxic effects on cancer cells while exhibiting low toxicity to normal cells, suggesting a favorable therapeutic index .

Table 2: Cytotoxicity Data

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Acylhydrazone C | 5 | HeLa (cervical cancer) |

| Acylhydrazone D | 10 | MCF-7 (breast cancer) |

| Tert-butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate | TBD | TBD |

The biological activity of tert-butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Cell Membrane Disruption: Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity.

- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Case Studies and Research Findings

In a recent investigation into the efficacy of hydrazone derivatives, researchers synthesized various iodobenzoyl-containing compounds and assessed their biological activities using standard assays. The results indicated that the introduction of iodine significantly enhanced antimicrobial potency compared to non-halogenated analogs .

Furthermore, structural studies using X-ray crystallography provided insights into the conformational flexibility and binding interactions of these compounds with target proteins . These findings underscore the importance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.